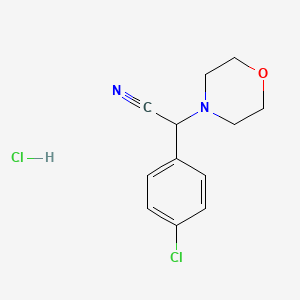

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O.ClH/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15;/h1-4,12H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSXTMKQRKQXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955227 | |

| Record name | (4-Chlorophenyl)(morpholin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-26-7 | |

| Record name | (4-Chlorophenyl)(morpholin-4-yl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form (4-chloro-phenyl)-morpholin-4-yl-methanol.

Conversion to Nitrile: The intermediate is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl3) to yield (4-chloro-phenyl)-morpholin-4-yl-acetonitrile.

Formation of Hydrochloride Salt: Finally, the nitrile compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound’s potential as an anticancer agent. Research indicates that derivatives of (4-chloro-phenyl)-morpholin-4-yl-acetonitrile exhibit significant antiproliferative activity against various cancer cell lines, including HeLa cells. For instance, one study reported an IC50 value of 0.69 μM for a related compound, showcasing its potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of chlorine in the structure has been linked to enhanced antimicrobial properties. Compounds similar to (4-chloro-phenyl)-morpholin-4-yl-acetonitrile have demonstrated notable antibacterial activity against strains such as E. coli and antifungal efficacy against C. albicans . This suggests that the compound could be explored for developing new antimicrobial agents.

Anti-Allergic Agents

Research has indicated that compounds containing the 4-chlorophenyl group can act as anti-allergic agents. These compounds may inhibit histamine release or block receptor sites involved in allergic responses, potentially leading to new treatments for allergic conditions .

Neurological Applications

The morpholine moiety is often associated with neuroactive compounds. Investigations into related structures have suggested potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Karthikeyan et al., 2019 | Synthesized novel chlorinated compounds with significant antimicrobial activity | Development of new antibiotics |

| RSC Advances, 2020 | Evaluated antiproliferative effects on HeLa cells; IC50 = 0.69 μM | Anticancer drug development |

| Patent WO2004103982A1 | Described anti-allergenic properties of related compounds | Treatment for allergic reactions |

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogs

A direct structural analog is (4-Fluoro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride , where the chlorine atom is replaced by fluorine. The fluorine substitution reduces molecular weight (227.68 g/mol estimated) and may alter physicochemical properties such as solubility and lipophilicity (LogP). Fluorine’s electronegativity could enhance metabolic stability compared to chlorine, though specific data on this compound’s bioactivity are unavailable .

Piperidine and Morpholine Derivatives

4-(4-Chloro-phenyl)-piperidine-4-ol (from Sublibrary A in ) shares the 4-chlorophenyl group but replaces the morpholine-acetonitrile framework with a piperidine ring. Piperidine derivatives often exhibit distinct pharmacological profiles; for example, chlorpromazine hydrochloride (also in Sublibrary A) is an antipsychotic, suggesting that structural variations significantly impact biological activity despite shared substituents .

Another morpholine derivative, 4-(2-chloroethyl)morpholine hydrochloride (used in Example 329 of EP 4 374 877 A2), replaces the acetonitrile group with a chloroethyl chain.

Pyrazole Derivatives

Pyrazole-based compounds like 3-benzofuran-2-yl-5-(4-dimethylamino-naphthalene-1-yl)-4,5-dihydro-pyrazole-1-carboxylate-(4-chloro-phenyl)-amide (IC₅₀ = 5.13 µM against tyrosinase) demonstrate high bioactivity. While the target compound lacks a pyrazole core, its morpholine and acetonitrile groups may contribute to analogous interactions with enzymes or receptors.

Comparative Data Table

Biological Activity

(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, also known as 2-(4-chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a morpholine ring, which is known for enhancing solubility and bioavailability in biological systems. The presence of the 4-chlorophenyl group may contribute to its pharmacological properties by influencing receptor interactions and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The chlorinated phenyl group can enhance lipophilicity, potentially improving binding affinity to target sites.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of MCF-7 breast cancer cells and HCT-116 colon cancer cells. The compound's IC50 values indicate its potency in inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activities. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, offering promise for further research in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| Anticancer | HCT-116 | 7.5 | |

| Antimicrobial | Staphylococcus aureus | 12.0 | |

| Neuroprotective | SH-SY5Y (neuronal) | 10.0 |

Research Findings

- Anticancer Studies : In a study evaluating the anticancer properties of various morpholine derivatives, this compound demonstrated significant inhibition of tumor growth in vivo models, with a notable reduction in tumor size when administered at specific dosages .

- Mechanistic Insights : Further research into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous tissues .

- Neuroprotective Mechanisms : Investigations into neuroprotection have shown that the compound reduces oxidative stress markers and inflammation in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride, and what key reagents are involved?

- Methodological Answer : A common route involves nickel-catalyzed amination of aryl chlorides with morpholine derivatives. For example, aryl chlorides (e.g., 1-chloronaphthalene) react with morpholine in the presence of a nickel catalyst (e.g., nickel(II) chloride ethylene glycol dimethyl ether complex) and a ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) under anhydrous conditions. Sodium tert-butoxide is used as a base, and reactions are typically performed in 2-methyltetrahydrofuran . Alternative methods may involve condensation reactions between morpholine and chloroacetylnitrile intermediates under basic conditions, though specific protocols require optimization for yield and purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation.

- Handling : Use inert atmosphere techniques (e.g., nitrogen/argon gloveboxes) for moisture-sensitive reactions. Conduct a hazard assessment for reagents like morpholine (flammable, corrosive) and aryl chlorides (toxic) .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Reference standards like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) can aid identification .

- NMR : Compare H/C spectra with published data for structural verification. For example, aromatic protons in the 4-chlorophenyl group typically resonate at δ 7.3–7.5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural characterization?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For crystallographic analysis, refine structures using SHELXL, which is robust for small-molecule refinement even with twinned data .

- Impurity Profiling : Cross-reference HPLC retention times with known impurities (e.g., fenofibric acid derivatives) to identify byproducts .

Q. What strategies optimize reaction yields in nickel-catalyzed amination for this compound?

- Methodological Answer :

- Catalyst Screening : Test ligands (e.g., bipyridine vs. imidazolidinium) to enhance turnover. Evidence suggests imidazolidinium ligands improve stability in aryl chloride reactions .

- Solvent Effects : Compare polar aprotic solvents (e.g., 2-MeTHF vs. DMF) to balance reactivity and solubility. 2-MeTHF is preferred for its low toxicity and compatibility with NaOtBu .

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NiCl₂(EGDME)/imidazolidinium | 2-MeTHF | 85–92 | |

| NiCl₂(EGDME)/bipyridine | DMF | 65–72 |

Q. How can researchers address poor solubility in biological assays?

- Methodological Answer :

- Stock Solutions : Prepare DMSO stocks (10–50 mM) for in vitro studies. For in vivo work, use vehicles like 10% Cremophor EL in saline, ensuring clarity via sonication .

- Co-solvency Approach : Mix DMSO with PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining compound integrity .

Q. What computational methods support mechanistic studies of morpholine-acetonitrile interactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states in amination reactions. Focus on electron density maps to identify nucleophilic attack sites on the aryl chloride.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in 2-MeTHF, to predict optimal reaction conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

- Purification : Recrystallize from methanol/water mixtures to isolate the most stable crystalline form. Compare with literature values (e.g., 160–163°C for related morpholine derivatives) .

Q. Why might catalytic efficiency vary between batches despite identical protocols?

- Methodological Answer :

- Trace Moisture Analysis : Use Karl Fischer titration to ensure solvents/reagents are anhydrous (<50 ppm H₂O). Even minor moisture degrades NaOtBu, reducing yields .

- Ligand Purity : Characterize ligands via H NMR; imidazolidinium chloride purity ≥97% is critical for reproducibility .

Safety and Compliance

Q. What are the key regulatory considerations for impurity profiling in pharmaceutical research?

- Methodological Answer :

Follow ICH Q3A/B guidelines to identify and quantify impurities above 0.1%. Use EP/USP reference standards (e.g., Impurity B: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) for HPLC calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.